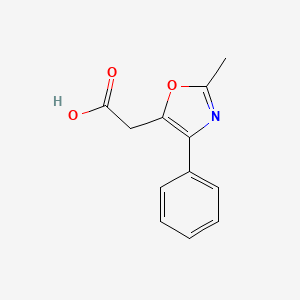![molecular formula C10H12N2O2 B12891005 (2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an ethoxy group at the 2-position, and a methanamine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxybenzo[d]oxazol-4-yl)methanamine typically involves the formation of the oxazole ring followed by the introduction of the ethoxy and methanamine groups. One common method involves the reaction of 2-aminophenol with ethyl chloroformate to form the ethoxy-substituted intermediate. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring. Finally, the methanamine group is introduced through a nucleophilic substitution reaction using a suitable amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (2-Ethoxybenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzo[d]oxazole: Similar structure but with a phenyl group instead of an ethoxy group.
2-Methylbenzo[d]oxazole: Similar structure but with a methyl group instead of an ethoxy group.
2-Chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine is unique due to the presence of both the ethoxy and methanamine groups, which confer specific chemical and biological properties. The ethoxy group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes, while the methanamine group provides a site for further chemical modifications .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2-ethoxy-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C10H12N2O2/c1-2-13-10-12-9-7(6-11)4-3-5-8(9)14-10/h3-5H,2,6,11H2,1H3 |
InChI-Schlüssel |
MUYRBMQENDRFQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=C(C=CC=C2O1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


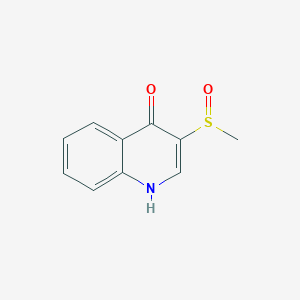

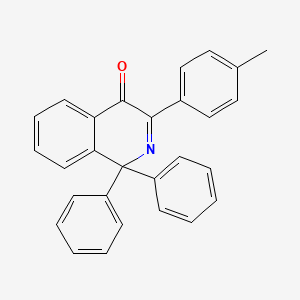
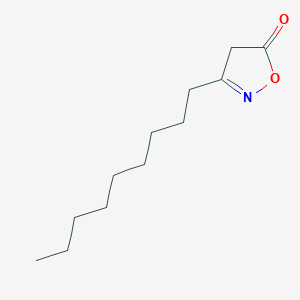


![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12890943.png)
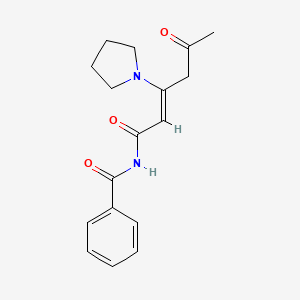
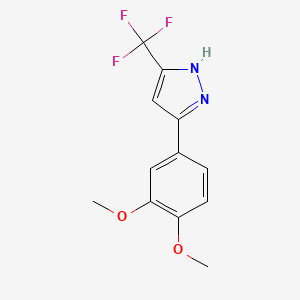
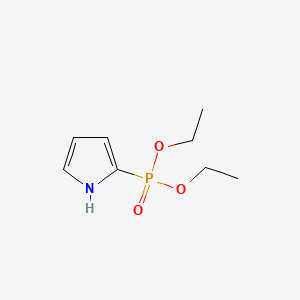
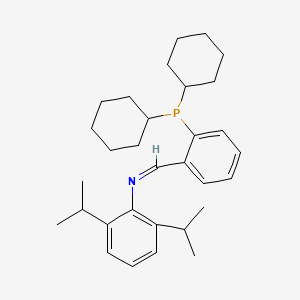
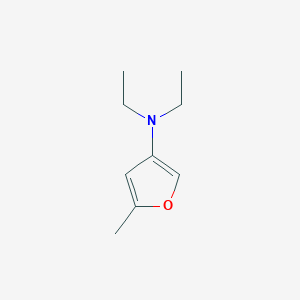
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)
